4-n-Butoxy-3-methylbenzoyl chloride
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Overview
Description
4-n-Butoxy-3-methylbenzoyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a butoxy group at the 4-position and a methyl group at the 3-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-n-Butoxy-3-methylbenzoyl chloride can be synthesized through the reaction of 4-n-butoxy-3-methylbenzoic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acyl chloride. The reaction can be represented as follows:
4-n-Butoxy-3-methylbenzoic acid+SOCl2→4-n-Butoxy-3-methylbenzoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-n-Butoxy-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the acyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form 4-n-butoxy-3-methylbenzoic acid in the presence of water.
Reduction: The acyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) can be used under mild conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) can be used to hydrolyze the compound.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters depending on the nucleophile used.
Hydrolysis: Formation of 4-n-butoxy-3-methylbenzoic acid.
Reduction: Formation of 4-n-butoxy-3-methylbenzyl alcohol.
Scientific Research Applications
4-n-Butoxy-3-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It is used in the development of drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-n-Butoxy-3-methylbenzoyl chloride involves its reactivity as an acyl chloride. The compound readily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles. This reactivity is due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which makes it susceptible to attack by nucleophiles.
Comparison with Similar Compounds
Similar Compounds
4-n-Butoxybenzoyl chloride: Similar structure but lacks the methyl group at the 3-position.
3-Methylbenzoyl chloride: Similar structure but lacks the butoxy group at the 4-position.
4-n-Butoxy-3-methylbenzoic acid: The carboxylic acid derivative of 4-n-Butoxy-3-methylbenzoyl chloride.
Uniqueness
This compound is unique due to the presence of both the butoxy group and the methyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and its applications in various chemical reactions.
Properties
IUPAC Name |
4-butoxy-3-methylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-3-4-7-15-11-6-5-10(12(13)14)8-9(11)2/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSRDKKEUZBSPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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